molecular formula C20H28N2O5 B1671234 Enalapril CAS No. 75847-73-3

Enalapril

Cat. No.: B1671234
CAS No.: 75847-73-3
M. Wt: 376.4 g/mol
InChI Key: GBXSMTUPTTWBMN-XIRDDKMYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enalapril is a medication primarily used to treat high blood pressure, heart failure, and diabetic kidney disease. It belongs to the class of drugs known as angiotensin-converting enzyme inhibitors. This compound is a prodrug, which means it is converted into its active form, enalaprilat, in the body. This compound works by relaxing blood vessels, thereby lowering blood pressure and improving blood flow.

Preparation Methods

Synthetic Routes and Reaction Conditions: Enalapril is synthesized through a multi-step process. The synthesis begins with the preparation of the key intermediate, L-alanyl-L-proline. This intermediate is then coupled with a phenylbutyric acid derivative to form this compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reaction.

Industrial Production Methods: In industrial settings, this compound is produced by reacting L-alanyl-L-proline with a phenylbutyric acid derivative under controlled conditions. The reaction mixture is then purified through crystallization and filtration to obtain the final product. The industrial process ensures high yield and purity of this compound, making it suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Enalapril undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

    Hydrolysis: this compound is hydrolyzed in the liver to form its active metabolite, enalaprilat. This reaction is catalyzed by liver enzymes.

    Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of various oxidation products.

    Substitution: this compound can participate in substitution reactions with nucleophiles, resulting in the formation of substituted derivatives.

Major Products Formed: The major product formed from the hydrolysis of this compound is enalaprilat, which is the active form of the drug. Oxidation and substitution reactions can lead to the formation of various by-products, depending on the reagents and conditions used .

Scientific Research Applications

Indications

Enalapril is primarily indicated for:

  • Hypertension : Effective in lowering blood pressure across various forms of hypertension, including essential and renovascular hypertension.
  • Heart Failure : Improves symptoms and functional capacity in patients with heart failure, particularly those with reduced ejection fraction.
  • Asymptomatic Left Ventricular Dysfunction : Helps prevent progression to symptomatic heart failure.

Hypertension Management

This compound effectively lowers blood pressure without causing reflex tachycardia. Studies have shown that it maintains antihypertensive effects for at least 24 hours after administration. Long-term use leads to further reductions in blood pressure and improved patient outcomes .

Heart Failure Treatment

This compound has demonstrated significant benefits in patients with heart failure:

  • Symptom Improvement : Clinical trials indicate improved exercise tolerance and reduced breathlessness .
  • Echocardiographic Enhancements : Reductions in left ventricular dimensions and improvements in systolic time intervals have been observed .
  • Long-term Benefits : Patients on this compound show increased exercise capacity over extended treatment periods .

Cardiovascular Risk Reduction

Research indicates that this compound may reduce arterial stiffness, which is particularly beneficial for populations at risk for cardiovascular diseases, such as those with rheumatoid arthritis .

Case Study 1: Heart Failure Improvement

In a double-blind study involving 20 patients with heart failure, this compound treatment led to significant improvements in functional class and exercise performance over eight weeks. Plasma concentrations of harmful hormones decreased while beneficial potassium levels increased .

Case Study 2: Hypertension Control

A randomized controlled trial showed that patients receiving this compound experienced a significant drop in systolic blood pressure compared to those on placebo. The study highlighted the drug's efficacy even in patients with low-renin hypertension .

Data Tables

Application Area Effect Observed Study Reference
HypertensionSustained blood pressure reduction ,
Heart FailureImproved exercise capacity ,
Arterial StiffnessReduced stiffness in rheumatoid arthritis
Left Ventricular DysfunctionMitigated progression to symptomatic heart failure

Mechanism of Action

Enalapril exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure by narrowing blood vessels. By inhibiting this enzyme, this compound reduces the production of angiotensin II, leading to the relaxation of blood vessels and a decrease in blood pressure. The molecular targets of this compound include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system, which plays a crucial role in blood pressure regulation and fluid balance .

Comparison with Similar Compounds

    Lisinopril: Similar to enalapril, lisinopril is used to treat high blood pressure and heart failure. lisinopril is not a prodrug and is active in its administered form.

    Ramipril: Ramipril is another angiotensin-converting enzyme inhibitor with similar uses. It is also a prodrug, converted to its active form, ramiprilat, in the body.

    Captopril: Captopril is an older angiotensin-converting enzyme inhibitor that is also used to treat hypertension and heart failure. Unlike this compound, captopril contains a sulfhydryl group, which can lead to different side effects and interactions.

Uniqueness of this compound: this compound is unique in its pharmacokinetic properties, including its conversion to the active metabolite enalaprilat. This conversion allows for a longer duration of action compared to some other angiotensin-converting enzyme inhibitors. Additionally, this compound has been shown to have a favorable safety profile and is well-tolerated by most patients .

Biological Activity

Enalapril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. This article delves into its biological activity, mechanisms of action, clinical efficacy, and research findings.

This compound is a prodrug that is converted in the liver to its active form, enalaprilat. This conversion is crucial for its pharmacological effects. The primary mechanism involves the inhibition of ACE, leading to decreased production of angiotensin II, a potent vasoconstrictor. This results in:

  • Decreased blood pressure : By reducing vascular resistance.
  • Increased plasma renin activity : Due to the loss of feedback inhibition from angiotensin II.
  • Reduced aldosterone secretion : Although long-term use may normalize aldosterone levels .

Additionally, this compound may influence bradykinin levels, which can contribute to its vasodilatory effects, although this mechanism is not fully understood .

Hypertension

This compound has demonstrated significant efficacy in lowering blood pressure across various populations. A multicenter trial involving 265 patients with essential hypertension showed that monotherapy with this compound resulted in normotension in 73% of younger patients and about 50% of middle-aged patients after eight weeks .

Heart Failure

In patients with chronic heart failure, this compound has been associated with improvements in symptoms and exercise capacity. A study involving 36 patients on stable digoxin and diuretic therapy found significant improvements in functional class and exercise duration after three months of this compound treatment compared to placebo .

Case Studies

  • Effects on Arterial Stiffness :
    A randomized controlled trial assessed the impact of this compound on arterial stiffness in women with rheumatoid arthritis. After 12 weeks, the group receiving this compound showed a trend towards reduced Cardio-Ankle Vascular Index (CAVI), suggesting potential cardiovascular benefits beyond blood pressure reduction .
  • Inflammation and Cardiovascular Risk :
    Chronic treatment with this compound has been shown to attenuate levels of pro-inflammatory cytokines, indicating a possible role in reducing cardiovascular risk factors associated with inflammation .

Summary of Clinical Studies

Study FocusPopulationDurationKey Findings
Essential Hypertension265 patients8 weeksNormotension achieved in 73% younger patients
Chronic Heart Failure36 patients3 monthsSignificant improvement in symptoms and exercise
Rheumatoid Arthritis53 women12 weeksTrend towards reduced CAVI

Q & A

Q. Basic: What are the key considerations when designing a randomized controlled trial (RCT) to evaluate enalapril's efficacy in heart failure?

Answer:
Critical design elements include:

  • Double-blind, placebo-controlled protocols to minimize bias, as seen in the PARADIGM-HF trial comparing LCZ696 (sacubitril/valsartan) with this compound .
  • Primary endpoints such as composite outcomes (e.g., cardiovascular death or hospitalization for heart failure) and secondary endpoints (e.g., symptom improvement, renal function) .
  • Sample size calculation powered to detect clinically meaningful differences (e.g., 8442 patients in PARADIGM-HF) and stratification by baseline characteristics (e.g., ejection fraction, NYHA class) .
  • Statistical methods : Cox proportional hazards models for time-to-event analysis, intention-to-treat principles, and sensitivity analyses for missing data .

Q. Advanced: How can network pharmacology and molecular docking elucidate this compound's off-target effects in non-cardiovascular conditions?

Answer:

  • Network pharmacology identifies overlapping targets between this compound and disease pathways (e.g., rheumatoid arthritis via TNF, CASP3, MMP9) by integrating drug-target databases (e.g., SwissTargetPrediction) and disease gene sets (e.g., DisGeNET) .
  • Molecular docking predicts binding affinities (e.g., this compound’s H-bond interactions with TNF’s Lys89, CASP3’s Arg207) using software like AutoDock. Validation requires in vitro assays (e.g., enzyme inhibition) and in vivo models (e.g., collagen-induced arthritis) .
  • Statistical validation : Use RMSD values (<2 Å) and binding scores (e.g., -8.2 kcal/mol for MMP9) to prioritize targets for experimental validation .

Q. Basic: What statistical approaches are appropriate for analyzing this compound's effect on cardiovascular mortality in large-scale trials?

Answer:

  • Cox regression models to calculate hazard ratios (HR) and 95% confidence intervals (CI), as used in the SOLVD trial (HR 0.84 for all-cause mortality) .
  • Prespecified subgroup analyses to assess consistency across demographics (e.g., age, race) .
  • Handling covariates : Adjust for baseline blood pressure, renal function, and concomitant medications to isolate this compound’s effects .
  • Sensitivity analyses to address competing risks (e.g., non-cardiovascular deaths) .

Q. Advanced: How do conflicting findings on this compound's renoprotective effects in diabetic patients inform future research?

Answer:

  • Contradictory evidence : this compound did not slow nephropathy progression in type 1 diabetes (mesangial volume unchanged) but showed non-inferiority to telmisartan (an ARB) in type 2 diabetic nephropathy .
  • Hypotheses : Differences may arise from disease stage (normoalbuminuria vs. overt nephropathy), diabetic subtypes, or genetic factors (e.g., ACE polymorphisms).
  • Methodological recommendations : Prioritize renal biopsy endpoints (e.g., glomerular filtration rate) over surrogate markers (e.g., albuminuria) and extend follow-up beyond 5 years .

Q. Basic: What experimental models are used to assess this compound's impact on endothelial dysfunction?

Answer:

  • Ex vivo vascular ring assays : Measure acetylcholine-induced relaxation in aortic rings pre-treated with this compound. Use inhibitors (e.g., DETCA for superoxide dismutase) to isolate oxidative stress pathways .
  • Outcome metrics : Percent relaxation relative to baseline, analyzed via one-way ANOVA and post-hoc tests (e.g., Dunnett’s) .
  • Validation : Correlate findings with in vivo biomarkers (e.g., plasma nitric oxide levels) .

Q. Advanced: What mechanisms underlie racial disparities in this compound's therapeutic response among heart failure patients?

Answer:

  • Pharmacogenomic factors : Polymorphisms in ACE (e.g., I/D alleles) or angiotensinogen genes may alter drug metabolism or RAAS activation .
  • Clinical evidence : In the SOLVD trial, this compound reduced heart failure hospitalizations in white patients (HR 0.56) but not Black patients, independent of blood pressure changes .
  • Research implications : Incorporate genetic profiling (e.g., genome-wide association studies) and pharmacokinetic analyses in diverse cohorts to optimize dosing .

Q. Basic: How is echocardiography utilized to evaluate this compound's effect on left ventricular (LV) remodeling?

Answer:

  • Key parameters : LV end-diastolic/systolic volumes, ejection fraction, and mass, measured via blinded core lab analysis .
  • Protocols : Standardized imaging at baseline, 4 months, and 12 months to track progression (e.g., SOLVD substudy) .
  • Statistical analysis : Linear mixed models to compare this compound vs. placebo effects on LV structural changes .

Q. Advanced: What methodological challenges arise when combining this compound with nutraceuticals like folic acid in stroke prevention trials?

Answer:

  • Stratification by genetic factors : The CSPPT trial stratified patients by MTHFR C677T genotype to account for folate metabolism variability .
  • Endpoint selection : Composite outcomes (e.g., first stroke) require large cohorts (e.g., 20,702 participants) and long follow-up (median 4.5 years) .
  • Synergy assessment : Use factorial designs to distinguish additive vs. synergistic effects and adjust for confounding factors (e.g., dietary folate intake) .

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25)/t14-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXSMTUPTTWBMN-XIRDDKMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76095-16-4 (maleate)
Record name Enalapril [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075847733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5022982
Record name Enalapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Enalapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014722
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 1.64X10+4 mg/L at 25 °C, 2.13e-01 g/L
Record name Enalapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00584
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enalapril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6529
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Enalapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014722
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The renin-angiotensin-aldosterone system (RAAS) is a signaling pathway that works in synergism with the sympathetic system to regulate blood pressure and fluid and electrolyte homeostasis. Activation of this system upon stimulation by different factors, such as low blood pressure and nerve impulses, leads to increased release of norepinephrine (NE) from sympathetic nerve terminals and effects on the vascular growth, vasoconstriction, and salt retention in the kidneys. Renin is released from Renin acts on the precursor prottein angiotensinogen, which is a plasma globulin synthesized from the liver, to produce cleaved peptide hormone angiotensin I. Angiotensin I then can be further cleaved by ACE to produce angiotensin II, a vasoconstrictive peptide hormone. Present in different isoforms, angiotensin converting enzyme (ACE) is peptidyl dipeptidase enzyme expressed in various tissues, including the vascular tissues, such as the heart, brain, and kidneys. ACE also plays a role in inactivation of bradykinin, a potent vasodepressor peptide. Angiotensin II mediates various actions on the body by working on its G-protein coupled receptors, AT1 and AT2. It causes direct vasoconstriction of precapillary arterioles and postcapillary venules, inhibits the reuptake of NE thereby increasing available levels, stimulates the release of catecholamines from the adrenal medulla, reduces urinary excretion of sodium ions and water by promoting proximal tubular reabsorption, stimulates synthesis and release of aldosterone from the adrenal cortex, and stimulates hypertrophy of both vascular smooth muscle cells and cardiac myocytes. Enalapril is a pharmacologically inactive prodrug that requires hepatic biotransformation to form [enalaprilat], its active metabolite that works on the RAAS to inhibit ACE. Biotransformation is critial for the therapeutic actions of the drug, as enalapril itself is only a weak inhibitor of ACE. ACE inhibition results in reduced production and plasma levels of angiotensin II, increased plasma renin activity due to the loss of feedback inhibition by angiotensin II, and decreased aldosterone secretion. However, plasma aldosterone levels usually return to normal during long-term administration of enalapril. Decreased levels of angiotensin II subsequently leads to the dilatation of peripheral vessles and reduced vascular resistance which in turn lower blood pressure. While inhibition of ACE leading to suppression of RAAS is thought to be the primary mechanism of action of enalapril, the drug was shown to still exert antihypertensive effects on individuals with low-renin hypertension. It is suggested that enalapril may mediate its pharmacological actions via other modes of action that are not fully understood. As ACE is structurally similar to kininase I, which is a carboxypeptidase that degrades bradykinin, whether increased levels of bradykinin play a role in the therapeutic effects of enalapril remains to be elucidated., Enalapril maleate is a prodrug of enalaprilat and has little pharmacologic activity until hydrolyzed in vivo to enalaprilat. ... Enalapril prevents the conversion of angiotensin I to angiotensin II (a potent vasoconstrictor) through inhibition of angiotensin-converting enzyme (ACE). The drug competes with physiologic substrate (angiotensin I) for the active site of ACE; the affinity of enalaprilat for ACE is approximately 200,000 times greater than that of angiotensin I. In vitro on a molar basis, the affinity of enalaprilat for ACE is 300-1000 or 2-17 times that of enalapril or captopril, respectively. However, in vitro on a molar basis, the ACE-inhibitory effect of enalapril was shown to be similar to that of enalaprilat in rat plasma and kidneys, because these tissues extensively hydrolyze enalapril to form enalaprilat. The drug apparently does not inhibit brain ACE in animals.
Record name Enalapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00584
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enalapril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6529
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

75847-73-3
Record name Enalapril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75847-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enalapril [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075847733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enalapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00584
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enalapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENALAPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69PN84IO1A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Enalapril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6529
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Enalapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014722
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

143-144.5, 143 - 144.5 °C
Record name Enalapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00584
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enalapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014722
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.